molecular formula C20H15NOS B12350903 [1,1'-Binaphthalen]-2-ol, 2'-amino-, (1S)-

[1,1'-Binaphthalen]-2-ol, 2'-amino-, (1S)-

Cat. No.: B12350903
M. Wt: 317.4 g/mol
InChI Key: LMAVSIGTCQZHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- is a chiral compound with significant importance in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable component in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired enantiomer. One common method is the asymmetric hydrogenation of 2’-amino-1,1’-binaphthyl-2-ol using chiral phosphine ligands and transition metal catalysts . The reaction conditions often include hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale resolution techniques or the use of biocatalysts for enantioselective synthesis. The choice of method depends on the desired purity and yield, as well as cost considerations.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amines, and various substituted binaphthyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- is widely used as a chiral ligand in asymmetric catalysis. It is employed in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals .

Biology

The compound has applications in the study of chiral recognition and enantioselective binding in biological systems. It is used as a model compound to understand the interactions between chiral molecules and biological macromolecules.

Medicine

In medicine, [1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- is explored for its potential use in drug development, particularly in the synthesis of chiral drugs that require high enantiomeric purity for efficacy and safety.

Industry

Industrially, the compound is used in the production of chiral catalysts and ligands, which are essential for various chemical manufacturing processes, including the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- involves its ability to act as a chiral ligand, facilitating enantioselective reactions. The compound interacts with transition metal catalysts, forming chiral complexes that promote the selective formation of one enantiomer over the other in asymmetric synthesis . The molecular targets include various transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    [1,1’-Binaphthalen]-2-ol, 2’-amino-, (1R)-: The enantiomer of the (1S)-compound, used in similar applications but with opposite chiral properties.

    [1,1’-Binaphthalen]-2-ol, 2’-methoxy-, (1S)-: A derivative with a methoxy group instead of an amino group, used in different catalytic applications.

    [1,1’-Binaphthalen]-2-ol, 2’-hydroxy-, (1S)-: A compound with a hydroxy group, used in asymmetric synthesis and as a chiral auxiliary.

Uniqueness

The uniqueness of [1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- lies in its ability to form highly stable chiral complexes with transition metals, making it an excellent ligand for asymmetric catalysis. Its structural properties allow for precise control over the stereochemistry of the products, which is essential in the synthesis of enantiomerically pure compounds.

Properties

Molecular Formula

C20H15NOS

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C20H15NO.S/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h1-12,22H,21H2;

InChI Key

LMAVSIGTCQZHMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)N.[S]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.